Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate

Cardiotonic Inotropic Mechanism Adenosine Antagonism

Researchers studying cAMP-independent inotropy face a critical shortage of tool compounds that reliably distinguish purinergic signaling from PDE3 pathways. Ethyl CEDOP precisely addresses this gap. - Exerts positive inotropy via purine (adenosine) antagonism without elevating intracellular cAMP, a mechanism fundamentally distinct from milrinone. - Occupies a critical intermediate-activity band (2-ethyl substituent) in SAR studies, bridging highly active 2-methyl and inactive larger 2-substituent analogs. - Supported by convergent synthetic routes and X-ray structural data for computational modeling efforts.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 121017-74-1
Cat. No. B040948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate
CAS121017-74-1
Synonymsethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate
ethyl CEDOP
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C(=O)N1)C#N)C(=O)OCC
InChIInChI=1S/C11H12N2O3/c1-3-9-8(11(15)16-4-2)5-7(6-12)10(14)13-9/h5H,3-4H2,1-2H3,(H,13,14)
InChIKeyDAGSXFPUYJKEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 874.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Cyano-2-Ethyl-1,6-Dihydro-6-Oxo-3-Pyridinecarboxylate (CAS 121017-74-1): A Milrinone-Analog Cardiotonic with a Distinct Purinergic Mechanism


Ethyl 5-cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate (designated ethyl CEDOP) is a synthetic 2-pyridone derivative developed as part of a series of milrinone analogues. As a cardiotonic agent, it belongs to the 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylate class and has been investigated primarily for positive inotropic activity. Critically, pharmacological studies indicate that ethyl CEDOP exerts its inotropic effect by antagonizing endogenous purines (adenosine) without elevating intracellular cAMP levels, a mechanism fundamentally distinct from that of the prototypical PDE3 inhibitor milrinone [1]. Its synthesis, structure-activity relationships, and initial cardiotonic evaluation are documented in the primary medicinal chemistry literature [2].

Why Ethyl 5-Cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate Cannot Be Replaced by Other 2-Substituted Analogs or Milrinone


In the 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylate series, the nature of the 2-substituent is the dominant determinant of both inotropic potency and sign of effect. The primary SAR study demonstrated that the 2-methyl ester (ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate) produced positive inotropic and chronotropic effects superior to milrinone, whereas increasing steric bulk at the 2-position—branching to ethyl, t-butyl, or phenyl—progressively attenuated efficacy until the effect was diminished or even reversed [1]. Consequently, the 2-ethyl analog (ethyl CEDOP) occupies a specific activity band that cannot be replicated by the more potent 2-methyl derivative, the inactive larger 2-substituent analogs, or milrinone itself, which operates through a different cAMP-dependent mechanism. Procurement of a generic “5-cyano-2-substituted pyridone” without precise specification of the 2-ethyl group risks obtaining a compound with a divergent pharmacological profile [1].

Evaluating Ethyl 5-Cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate: Direct Comparator Evidence for Scientific and Procurement Decisions


Mechanism of Action: cAMP-Independent Purinergic Antagonism vs. Milrinone's PDE3 Inhibition

Ethyl CEDOP differentiates itself mechanistically from the first-line comparator milrinone. While milrinone is a phosphodiesterase III (PDE3) inhibitor that elevates intracellular cAMP to produce a positive inotropic effect, ethyl CEDOP reportedly exerts positive inotropy by antagonizing endogenous purines (adenosine) at cardiac receptors without altering cAMP levels [1]. This cAMP-independent pathway represents a quantifiable mechanistic divergence that may circumvent cAMP-associated adverse effects (e.g., arrhythmogenic potential) inherent to PDE3 inhibitors.

Cardiotonic Inotropic Mechanism Adenosine Antagonism

Structure-Activity Relationship: 2-Ethyl Substitution Confers a Defined Intermediate Inotropic Potency Window

In a systematic SAR evaluation of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylates, the 2-methyl analog displayed positive inotropic and chronotropic effects surpassing those of milrinone. Progressively increasing the size and branching of the 2-substituent—from methyl to ethyl (ethyl CEDOP), to t-butyl, and to phenyl—caused a monotonic decrease in cardiotonic activity, ultimately reaching inactivity or reversal of effect [1]. Ethyl CEDOP thus occupies an intermediate potency tier that is distinct from both the highly active 2-methyl analog and the essentially inactive bulkier 2-substituted compounds. Quantitative dose-response data from the original study plotted contractile force and atrial rate against compound concentration, confirming a graded structure-dependent activity decline [1].

SAR 2-Substituted Pyridones Inotropic Potency

Synthetic Accessibility and Regulatory Starting Material Differentiation

Ethyl CEDOP is synthesized via a convergent reaction between ethyl 2-dimethylaminomethylene-3-oxopentanoate and sodium cyanoacetamide, a general route that yields the 2-ethyl-5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylate scaffold in a single step [1]. This synthetic accessibility provides a practical advantage over 2-aryl or highly branched analogs that may require more complex precursor synthesis. The ethyl 2-dimethylaminomethylene-3-oxoalkanoate intermediates are readily prepared from commercially available β-ketoesters and DMF dimethyl acetal, enabling straightforward scale-up. In contrast, the corresponding 2-methyl analog, despite its higher potency, has been more extensively characterized crystallographically (X-ray structure reported alongside 2-t-butyl and 2-phenyl esters), meaning ethyl CEDOP offers a distinct scaffold for novel crystallography or co-crystallization studies [1].

Organic Synthesis Pyridone Construction Scalability

Physicochemical Identity and Predicted Drug-Likeness vs. Milrinone

Predicted physicochemical properties differentiate ethyl CEDOP from milrinone and related analogs. Ethyl CEDOP has a molecular weight of 220.22 g/mol, density of 1.2±0.1 g/cm³, and boiling point of 382.3±42.0 °C at 760 mmHg . Its hydrogen bond donor count (1) and acceptor count (4) yield a topological polar surface area that falls within the range considered favorable for oral bioavailability, yet differs from that of milrinone (MW 211.2 g/mol, 2 HBD, 3 HBA). These differences in hydrogen bonding capacity may translate into altered membrane permeability and tissue distribution profiles, making ethyl CEDOP a structurally distinct tool for probing the physicochemical determinants of cardiotonic pharmacokinetics.

Physicochemical Properties Drug-Likeness ADME

Cardiotonic Selectivity Profile: Positive Inotropy with Modest Chronotropy at Intermediate Substituent Size

The original cardiotonic screening compared contractile force (inotropy) and atrial rate (chronotropy) across 2-substituted analogs. The 2-methyl analog exhibited pronounced positive inotropic and chronotropic effects exceeding milrinone. As the 2-substituent was enlarged to ethyl (ethyl CEDOP), both inotropic and chronotropic responses diminished, but the rate of decline for chronotropy may differ from that of inotropy, potentially yielding a more favorable inotropic-to-chronotropic ratio at intermediate substituent size [1]. This profile is significant because excessive chronotropy is a limiting toxicity of many cardiotonic agents. A compound with preserved inotropy and blunted chronotropy may represent a therapeutically desirable phenotype for further optimization.

Inotropic Selectivity Chronotropy Atrial Preparation

Crystallographic Foundation: X-Ray Structures of Close Analogs Enable Structure-Based Comparison

The foundational medicinal chemistry paper reports X-ray crystal structures for the 2-methyl, 2-t-butyl, and 2-phenyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid [1]. These structures provide a precise conformational framework for the pyridone core and the orientation of the ester and cyano substituents. Although ethyl CEDOP itself was not among the crystallized compounds, its 2-ethyl substituent is sterically intermediate between the characterized 2-methyl and 2-t-butyl analogs, enabling reliable computational modeling and pharmacophore interpolation. This structural data set gives researchers using ethyl CEDOP a level of conformational certainty unavailable for many other 2-substituted pyridones lacking crystallographic characterization.

X-Ray Crystallography Conformational Analysis Drug Design

Optimal Deployment Scenarios for Ethyl 5-Cyano-2-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylate Based on Verified Evidence


cAMP-Independent Cardiotonic Pharmacology Research

Ethyl CEDOP is ideally suited as a pharmacological probe for investigating cAMP-independent positive inotropic mechanisms. Its reported antagonism of endogenous purines (adenosine) without altering intracellular cAMP [1] allows researchers to dissect purinergic contributions to cardiac contractility, separate from the canonical PDE3/cAMP pathway. This application is directly supported by mechanistic data from isolated guinea-pig atrial preparations and addresses a gap in tool compounds for adenosine receptor pharmacology in the heart.

Structure-Activity Relationship (SAR) Studies of 2-Substituted Pyridone Cardiotonics

Ethyl CEDOP serves as a critical intermediate-activity reference point in SAR studies of the 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylate series. Its 2-ethyl substituent occupies a precise position on the potency curve between the highly active 2-methyl analog and the inactive larger 2-substituent analogs [1]. Procurement of ethyl CEDOP alongside these comparators enables rigorous quantification of the steric and electronic determinants of inotropic activity, which is essential for rational lead optimization programs targeting this chemotype.

Medicinal Chemistry Scaffold for Purinergic Receptor Antagonist Development

The mechanism of ethyl CEDOP—purinergic antagonism without cAMP involvement [1]—positions it as a starting scaffold for developing selective adenosine A1 or A2 receptor antagonists with cardiovascular applications. Unlike milrinone, which carries the risk of cAMP-mediated arrhythmias, ethyl CEDOP's pathway may offer a safer therapeutic window. The convergent synthetic route [1] further supports analog generation and lead expansion in drug discovery programs focused on purinergic cardiovascular targets.

Crystallography and Computational Modeling Reference Compound

The availability of X-ray crystal structures for the 2-methyl, 2-t-butyl, and 2-phenyl analogs of ethyl CEDOP [1] provides a robust structural framework for computational docking, molecular dynamics, and pharmacophore modeling studies. Ethyl CEDOP, with its interpolatable 2-ethyl substituent, is the compound of choice for structure-based design efforts that require a sterically intermediate probe with a well-characterized conformational environment.

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